6H05 trifluoroacetate
Overview
Description
6H05 trifluoroacetate is a selective, allosteric inhibitor of the oncogenic mutant K-Ras (G12C). This compound is primarily used in scientific research to study and inhibit the activity of the K-Ras protein, which is often mutated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H05 trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent modifications to introduce the trifluoroacetate group. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The final product is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
6H05 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .
Scientific Research Applications
6H05 trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate for the synthesis of other oncogenic K-Ras (G12C) inhibitors
Biology: Employed in studies to understand the role of K-Ras in cellular signaling and cancer progression
Medicine: Investigated for its potential therapeutic applications in targeting K-Ras-driven cancers
Industry: Utilized in the development of new drugs and therapeutic agents targeting K-Ras
Mechanism of Action
6H05 trifluoroacetate exerts its effects by allosterically binding to the mutant cysteine on oncogenic K-Ras (G12C). This binding disrupts the switch-I and switch-II regions of the protein, altering its native nucleotide preference and inhibiting its function. The compound specifically targets the G12C mutant without affecting the wild-type K-Ras .
Comparison with Similar Compounds
Similar Compounds
ARS-1620: Another selective inhibitor of K-Ras (G12C) with a similar mechanism of action.
MRTX849: A potent K-Ras (G12C) inhibitor used in clinical trials for cancer treatment.
AMG 510: A well-known K-Ras (G12C) inhibitor with demonstrated efficacy in preclinical and clinical studies
Uniqueness
6H05 trifluoroacetate is unique in its high selectivity and allosteric inhibition of the K-Ras (G12C) mutant. Unlike some other inhibitors, it does not affect the wild-type K-Ras, making it a valuable tool for studying the specific effects of the G12C mutation .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3.C2HF3O2/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18;3-2(4,5)1(6)7/h3-6,16H,7-15H2,1-2H3,(H,22,26);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMYIJSFFJXIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClF3N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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